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molecular formula C10H10N4OS B1301534 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide CAS No. 860650-74-4

2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide

Cat. No. B1301534
M. Wt: 234.28 g/mol
InChI Key: UQRXCMSKYISJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910613B2

Procedure details

2-Amino-4-phenyl-thiazole-5-carboxylic acid ethyl ester (5.0 g, 20 mmol) was suspended in methanol. Hydrazine monohydrate (5 mL, 100 mmol) was added and heated to reflux for 2 h. Hydrazine monohydrate (10 mL) was added and heated to reflux for 48 h. Water (100 mL) was added to the reaction mixture and the methanol was removed by evaporation in vacuo. The product precipitates and the solid product is collected by filtration. Yield: 70%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:10][C:9]([NH2:11])=[N:8][C:7]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=O)C.O.[NH2:19][NH2:20].O>CO>[NH2:11][C:9]1[S:10][C:6]([C:4]([NH:19][NH2:20])=[O:3])=[C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C(S1)N)C1=CC=CC=C1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the methanol was removed by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The product precipitates
FILTRATION
Type
FILTRATION
Details
the solid product is collected by filtration

Outcomes

Product
Name
Type
Smiles
NC=1SC(=C(N1)C1=CC=CC=C1)C(=O)NN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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